molecular formula C12H14Cl2N2O2 B12118565 2-(2,5-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one

2-(2,5-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B12118565
M. Wt: 289.15 g/mol
InChI Key: BMFOFIGUGMRHCE-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 2,5-dichlorophenol with an appropriate piperazine derivative under controlled conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the process. The reaction conditions, including temperature and pH, must be carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Purification steps such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
  • 2-(2,5-Dichlorophenoxy)-1-(morpholin-4-yl)ethan-1-one

Comparison

Compared to similar compounds, 2-(2,5-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one may exhibit unique properties such as higher potency, selectivity, or stability. These differences can be attributed to variations in the molecular structure, which influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

2-(2,5-dichlorophenoxy)-1-piperazin-1-ylethanone

InChI

InChI=1S/C12H14Cl2N2O2/c13-9-1-2-10(14)11(7-9)18-8-12(17)16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2

InChI Key

BMFOFIGUGMRHCE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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